molecular formula C14H20N2O3S B2421504 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034485-99-7

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2421504
CAS No.: 2034485-99-7
M. Wt: 296.39
InChI Key: MWWYLGRZGAOYBV-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Scientific Research Applications

Discovery and Selective Inhibition

The compound N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, although not directly mentioned, is structurally related to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These derivatives, through modification at the pyridone 4-position, have shown improved aqueous solubility and kinase selectivity. Their efficacies were demonstrated in complete tumor stasis in Met-dependent human gastric carcinoma xenograft models, leading to advancement into phase I clinical trials (Schroeder et al., 2009).

Synthetic Methodologies

The compound falls within the class of heterocyclic derivatives, which have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These methods allow for the formation of tetrahydrofuran, dioxolane, and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific conditions, demonstrating the compound's relevance in the synthesis of complex molecular architectures for potential pharmacological applications (Bacchi et al., 2005).

Chemical Transformations and Applications

Further applications in chemical synthesis involve the preparation of N-methoxy-N-methylamides, known for reacting with organometallics to provide various ketones. This highlights the compound's utility in synthesizing complex molecules, serving as a foundation for developing novel chemical entities with potential therapeutic benefits. The methodologies surrounding these transformations underscore the compound's significance in organic chemistry and drug discovery processes (Lee, 2007).

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16-7-3-4-11(13(16)18)12(17)15-10-14(19-2)5-8-20-9-6-14/h3-4,7H,5-6,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWYLGRZGAOYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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